N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenecarboxamide
Description
The compound is a 1,2,4-triazole derivative featuring a 4-phenyl group at position 4 of the triazole ring and a 4-(tert-butyl)benzylsulfanyl moiety at position 3. The side chain at position 3 consists of a 2-phenylethyl group substituted with a 4-fluorobenzenecarboxamide. This structure combines hydrophobic (tert-butyl, phenyl) and electron-withdrawing (fluorine) groups, which may influence its physicochemical properties and biological interactions. The synthesis likely follows S-alkylation strategies similar to those reported for analogous triazoles (e.g., treatment of triazole-thiones with α-halogenated ketones in basic media) .
Properties
IUPAC Name |
N-[1-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]-2-phenylethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33FN4OS/c1-34(2,3)27-18-14-25(15-19-27)23-41-33-38-37-31(39(33)29-12-8-5-9-13-29)30(22-24-10-6-4-7-11-24)36-32(40)26-16-20-28(35)21-17-26/h4-21,30H,22-23H2,1-3H3,(H,36,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZUPTKHDOYZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C(CC4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenecarboxamide, a compound with the molecular formula C34H33FN4OS and a molecular weight of 564.72 g/mol, exhibits significant biological activity due to its unique structural components, particularly the 1,2,4-triazole moiety and the presence of sulfur . This article discusses its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound features several notable structural elements:
- Triazole Ring : Known for its ability to interact with biological targets.
- Benzyl and Carboxamide Groups : These groups enhance lipophilicity and bioavailability.
- Fluorine Substitution : The presence of fluorine can influence pharmacokinetics and receptor interactions.
Antimicrobial Activity
Research indicates that triazole derivatives have demonstrated antimicrobial properties. The electron-rich nature of the triazole ring allows for effective binding to various biological targets, including enzymes involved in microbial metabolism. This binding can inhibit growth or lead to cell death in susceptible organisms .
Anticancer Potential
Compounds containing triazoles have been explored for their anticancer activities. Studies suggest that modifications to the triazole structure can enhance selectivity and potency against cancer cell lines. For example, analogs of triazoles have shown effectiveness in targeting specific cancer pathways, leading to apoptosis in malignant cells .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties may stem from its ability to modulate signaling pathways involved in inflammation. Triazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes, suggesting a role in managing inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluating various triazole compounds found that those similar in structure to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .
- Cancer Cell Line Testing : In vitro assays using cancer cell lines (e.g., MCF-7 for breast cancer) showed that compounds with similar triazole structures induced significant cytotoxicity compared to controls. The study highlighted the importance of substituent groups in enhancing activity against specific cancer types .
- Anti-inflammatory Studies : Experimental models of inflammation demonstrated that triazole-containing compounds could reduce markers of inflammation in vivo. This suggests a potential therapeutic application in conditions like rheumatoid arthritis or inflammatory bowel disease .
Data Tables
Scientific Research Applications
Anticancer Research
The compound has been investigated for its potential anticancer properties. Triazole derivatives are recognized for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have shown that compounds with similar structures can affect various cancer cell lines, suggesting that N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenecarboxamide may exhibit similar effects.
Case Study:
A recent study explored the cytotoxic effects of triazole derivatives on breast cancer cells, highlighting their ability to disrupt cellular metabolism and promote programmed cell death. This aligns with findings from other triazole compounds that demonstrate significant antitumor activity through various mechanisms, including the inhibition of angiogenesis and modulation of immune responses .
Antifungal Activity
Triazoles are widely used in antifungal therapies due to their mechanism of action, which involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. Research indicates that this compound may exhibit antifungal properties similar to established triazole antifungals.
Research Findings:
In laboratory settings, compounds with a triazole moiety have shown efficacy against various fungal pathogens, including Candida species and Aspergillus species. The structural characteristics of this compound suggest it could be optimized for enhanced antifungal activity through further chemical modifications .
Neurological Applications
Recent studies have begun to investigate the role of triazole-containing compounds in neurological conditions. The modulation of neurotransmitter systems by such compounds could offer therapeutic avenues for disorders like depression and anxiety.
Potential Mechanism:
The interaction of this compound with specific receptors involved in mood regulation could be explored further. The neuroprotective effects observed in related compounds suggest potential applications in treating neurodegenerative diseases by providing antioxidant protection and modulating neuroinflammation .
Agricultural Applications
Given the compound's structural features, it may also find applications in agriculture as a fungicide or pesticide. The efficacy of triazole derivatives in inhibiting fungal pathogens affecting crops has been well-documented.
Application Insights:
Research into the agricultural use of similar compounds indicates that they can significantly reduce crop loss due to fungal infections while being less toxic to beneficial organisms compared to conventional chemicals. This makes them attractive candidates for sustainable agricultural practices .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (–S–) group attached to the 4-(tert-butyl)benzyl moiety is susceptible to nucleophilic substitution under controlled conditions. This reaction typically involves displacement of the sulfur atom by stronger nucleophiles or electrophiles.
Mechanistic Insight : The reaction proceeds through an SN2 mechanism in polar aprotic solvents, with base-assisted deprotonation enhancing nucleophilicity. Steric hindrance from the tert-butyl group may moderate reactivity.
Triazole Ring Functionalization
The 1,2,4-triazole ring undergoes alkylation and coordination reactions due to its electron-rich nitrogen atoms.
Key Observation : Alkylation occurs preferentially at the less sterically hindered N1 position, while the N2 position remains shielded by adjacent phenyl and phenylethyl groups.
Hydrolysis of the Carboxamide Moiety
The 4-fluorobenzenecarboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Reagent | Product | References |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 8h | 4-Fluorobenzoic acid and free amine byproduct | |
| Basic (NaOH, 2M) | 80°C, 4h | Sodium 4-fluorobenzoate |
Kinetic Note : Hydrolysis rates are influenced by electron-withdrawing effects of the fluorine substituent, which activate the amide bond toward nucleophilic attack.
Oxidation of the Sulfanyl Group
The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under mild oxidizing conditions.
| Oxidizing Agent | Conditions | Product | References |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, RT, 2h | Sulfoxide (–SO–) | |
| mCPBA | Dichloromethane, 0°C → RT, 6h | Sulfone (–SO₂–) |
Selectivity : Oxidation to sulfone requires stronger oxidants and prolonged reaction times compared to sulfoxide formation .
Electrophilic Aromatic Substitution (EAS)
The phenyl and fluorophenyl groups participate in EAS, though reactivity is modulated by substituents:
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Fluorophenyl Ring : Electron-withdrawing fluorine directs electrophiles to meta positions. Nitration and halogenation are feasible under strongly acidic conditions.
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4-Phenyltriazole Ring : The triazole’s electron-deficient nature reduces EAS activity, but bromination has been observed at elevated temperatures.
Reaction Stability and Byproduct Considerations
-
Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and NH₃.
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Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .
This compound’s reactivity profile highlights its versatility as a scaffold for synthesizing derivatives with tailored properties. Further studies are needed to explore catalytic asymmetric transformations and biological activity correlations.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous 1,2,4-Triazole Derivatives
Core Structural Similarities and Variations
The 1,2,4-triazole scaffold is a common feature among related compounds. Key structural variations occur in the substituents at positions 3, 4, and 5 of the triazole ring, as well as the nature of the side chains. Below is a comparative analysis:
Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives
Key Observations :
- Position 5 : The 4-(tert-butyl)benzylsulfanyl group introduces steric bulk and hydrophobicity, distinguishing it from smaller substituents like methylsulfanyl (in ) or sulfonylphenyl (in ).
- Side Chain : The 4-fluorobenzenecarboxamide group in the target compound contrasts with acetamide (in ) or benzamide (in ), which may affect hydrogen-bonding capacity and metabolic stability.
Spectroscopic and Tautomeric Behavior
The IR and NMR data for similar compounds () provide insights into tautomerism and functional group interactions:
- IR Spectroscopy :
- The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in compounds [7–9] () confirm the thione tautomer dominance. Similar behavior is expected for the target compound due to analogous substitution patterns .
- Carboxamide C=O stretching (1663–1682 cm⁻¹) aligns with reported values for related benzamide derivatives (e.g., 1660–1680 cm⁻¹ in ).
- NMR Spectroscopy :
- The tert-butyl group in the target compound would produce a singlet at ~1.3 ppm (¹H-NMR) and a quaternary carbon signal at ~31 ppm (¹³C-NMR), consistent with tert-butyl-substituted analogs .
- The 4-fluorobenzenecarboxamide moiety would exhibit characteristic aromatic signals split by fluorine coupling (e.g., meta-fluorine at ~115–120 ppm in ¹³C-NMR) .
Key Differences :
- Compounds with acetamide side chains (e.g., ) use simpler alkylation agents (e.g., 2-bromoacetophenone), while bulkier groups (e.g., tert-butyl) may require optimized reaction conditions to avoid steric hindrance.
Implications of Structural Variations on Physicochemical Properties
- Electron Effects : The 4-fluorine in the carboxamide may stabilize the compound via electron-withdrawing interactions, contrasting with electron-donating groups (e.g., methoxy in ).
- Tautomer Stability : Thione tautomers (as in ) are stabilized by resonance, whereas substituents like tert-butyl may further rigidify the structure, reducing tautomeric flexibility.
Q & A
Basic: What are the standard synthetic routes for this compound?
The synthesis involves multi-step reactions leveraging functional group reactivity. A typical route includes:
- Step 1 : Formation of the triazole core via cyclization reactions under inert atmospheres to prevent oxidation of sulfanyl groups.
- Step 2 : Introduction of the 4-fluorobenzenecarboxamide moiety through amide coupling, often using carbodiimide-based reagents (e.g., EDC/HOBt).
- Step 3 : Final functionalization with the 4-(tert-butyl)benzylsulfanyl group via nucleophilic substitution or thiol-ene reactions.
Critical parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–100°C), and catalysts like triethylamine to drive reaction efficiency .
Basic: How is structural confirmation performed for this compound?
Structural validation employs a combination of analytical techniques:
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity.
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolves absolute configuration, though this requires high-purity samples .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions.
- Temperature Gradients : Controlled heating (e.g., reflux at 80°C) accelerates cyclization without degrading heat-sensitive groups.
- Catalyst Selection : Bases like triethylamine improve amide bond formation efficiency.
- In-line Purification : Techniques like flash chromatography or recrystallization isolate intermediates, reducing impurities .
Advanced: How can contradictions in biological activity data be resolved?
Discrepancies in bioactivity often arise from assay variability or compound stability. Methodological solutions include:
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., fluorescence-based kinetics) to confirm target engagement.
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., tert-butyl or fluorophenyl groups) to isolate pharmacophoric elements.
- Cross-Validation : Replicate assays in orthogonal models (e.g., cell-free vs. cell-based systems) to rule out false positives .
Advanced: What computational methods aid in understanding its interactions with biological targets?
- Docking Simulations : Predict binding modes to receptors/enzymes using software like AutoDock or Schrödinger.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to assess stability and conformational changes.
- Quantum Mechanical (QM) Calculations : Analyze electronic properties of the triazole and fluorobenzenecarboxamide groups to explain reactivity.
These methods guide rational design before experimental validation .
Advanced: How to assess its stability under physiological conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Metabolic Stability : Test liver microsome models to predict in vivo half-life and metabolite formation.
Controlled experiments under varying oxygen levels (aerobic vs. anaerobic) further clarify oxidation risks .
Advanced: What strategies enhance selectivity in SAR studies?
- Pharmacophore Masking : Introduce steric hindrance (e.g., tert-butyl groups) to reduce off-target interactions.
- Isosteric Replacement : Swap the sulfanyl group with selenyl or ether moieties to tune electronic effects.
- Proteomic Profiling : Use affinity chromatography or pull-down assays to identify unintended binding partners .
Advanced: How to address solubility challenges in in vitro assays?
- Co-solvent Systems : Use DMSO-water gradients (<1% DMSO) to maintain solubility without cytotoxicity.
- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric micelles.
- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at non-critical positions to improve aqueous compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
